Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane
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Overview
Description
Triethyl{[6-(propan-2-yl)bicyclo[410]hept-3-en-3-yl]oxy}silane is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the silicon atom, using reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives may be used in the development of bioactive compounds.
Mechanism of Action
The mechanism by which Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-: Known for its applications in medicinal chemistry.
Trimethoxy [2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Used as a coupling agent in materials science.
Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane is unique due to its specific bicyclic structure and the presence of the silane group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
88780-33-0 |
---|---|
Molecular Formula |
C16H30OSi |
Molecular Weight |
266.49 g/mol |
IUPAC Name |
triethyl-[(6-propan-2-yl-3-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C16H30OSi/c1-6-18(7-2,8-3)17-15-9-10-16(13(4)5)12-14(16)11-15/h9,13-14H,6-8,10-12H2,1-5H3 |
InChI Key |
GGXASASTKDUXML-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CCC2(CC2C1)C(C)C |
Origin of Product |
United States |
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